
1-(2-Fluoro-2-methylpropyl)piperazine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(2-Fluoro-2-methylpropyl)piperazine;dihydrochloride” is an organic compound with a molecular weight of 233.16 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “1-(2-Fluoro-2-methylpropyl)piperazine;dihydrochloride” is1S/C8H17FN2.2ClH/c1-8(2,9)7-11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3;2*1H . Physical And Chemical Properties Analysis
“1-(2-Fluoro-2-methylpropyl)piperazine;dihydrochloride” is a powder at room temperature . It has a molecular weight of 233.16 .科学的研究の応用
Synthesis and Chemical Properties
Fe-Catalyzed Synthesis of Flunarizine
Research on the synthesis of flunarizine, a drug related to 1-(2-Fluoro-2-methylpropyl)piperazine; dihydrochloride, highlights its applications in treating migraines, dizziness, and epilepsy. The study details the process of synthesizing flunarizine using iron-catalyzed methods (Shakhmaev, Sunagatullina, & Zorin, 2016).
Synthesis of GBR-12909
This research discusses the scale-up synthesis of GBR-12909, a dopamine uptake inhibitor, emphasizing its production in large quantities for potential therapeutic use (Ironside et al., 2002).
Pharmacological Research
Potential Atypical Antipsychotics
A study investigated compound 1, an intermediate related to 1-(2-Fluoro-2-methylpropyl)piperazine, for its potential as an atypical antipsychotic. The research focused on optimizing its structure for enhanced potency and bioavailability (Bolós et al., 1996).
Neuroleptic-like Activity
Research on a series of benzazepine compounds related to 1-(2-Fluoro-2-methylpropyl)piperazine indicated potential neuroleptic-like activity, suggesting applications in central nervous system disorders (Hino et al., 1988).
Chemical Analysis and Stability
Analysis and Stability Studies
A study developed an HPLC assay method for 1-[4-(4-fluorophenyl)-piperazine-1-yl]-3-(2-oxopyrrolidin-1-yl)-propane hydrochloride, a compound related to 1-(2-Fluoro-2-methylpropyl)piperazine. This method is crucial for quality control and stability studies of new CVS disorder agents (Dwivedi et al., 2003).
Antitumor Activity of Schiff Bases
A study on novel 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group demonstrated significant antitumor activity. This research highlights the potential of these compounds in cancer treatment (Ding et al., 2016).
Photochemistry in Aqueous Solutions
Research on the photochemical behavior of ciprofloxacin, a fluoroquinolone antibiotic structurally related to 1-(2-Fluoro-2-methylpropyl)piperazine, explored its transformation in water. This study provides insights into the environmental fate of such compounds (Mella, Fasani, & Albini, 2001).
Environmental and Analytical Chemistry
Oxidation by Chlorine Dioxide
A study on the oxidation of fluoroquinolones, structurally related to 1-(2-Fluoro-2-methylpropyl)piperazine, by chlorine dioxide offers valuable insights into the chemical behavior of such compounds in water treatment processes (Wang, He, & Huang, 2010).
DNA-Drug Interaction Measurements
Research using surface plasmon resonance to study the interactions between drugs and DNA could have implications for understanding how compounds like 1-(2-Fluoro-2-methylpropyl)piperazine interact with biological molecules (Bischoff et al., 1998).
Safety and Hazards
特性
IUPAC Name |
1-(2-fluoro-2-methylpropyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FN2.2ClH/c1-8(2,9)7-11-5-3-10-4-6-11;;/h10H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHFASNERHSZLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNCC1)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-2-methylpropyl)piperazine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

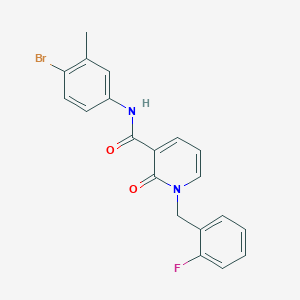
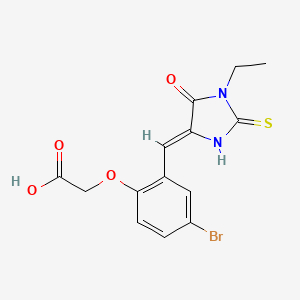
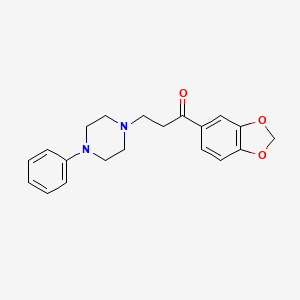
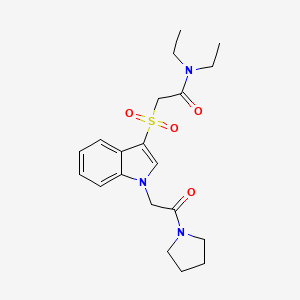
![Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2714554.png)

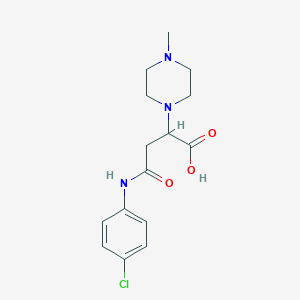
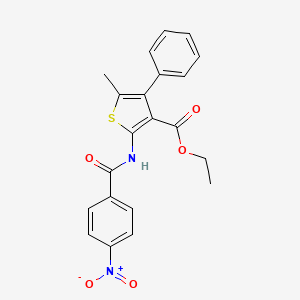
![N-(2,3-dihydro-1H-inden-1-yl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2714560.png)

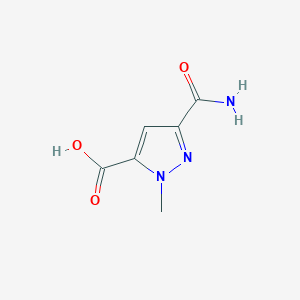
![1-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2714565.png)

